Butrol (CAS 151852-61-8) is a macrocyclic chelating agent, chemically defined as a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A). Its primary and critical application is serving as the direct, high-purity ligand precursor for the synthesis of Gadobutrol, a second-generation, non-ionic gadolinium-based contrast agent (GBCA) for Magnetic Resonance Imaging (MRI). [REFS-1, REFS-2] The molecular structure of Butrol is purposefully designed: its rigid macrocyclic backbone provides a pre-organized cavity for exceptional gadolinium ion stability, while a unique trihydroxybutyl side-group imparts high hydrophilicity to the final complex. [REFS-3, REFS-4] These structural features are the basis for the performance and safety profile of the resulting API, making the selection of this specific ligand a key manufacturing decision.
Substituting Butrol with a generic linear chelating agent (e.g., DTPA) or a simpler macrocycle (e.g., DOTA) is infeasible for the synthesis of Gadobutrol and related APIs due to critical differences in stability, solubility, and final product characteristics. Linear ligands yield complexes with significantly lower kinetic stability, leading to a higher risk of toxic gadolinium release through transmetallation with endogenous ions like zinc. [REFS-1, REFS-2] Furthermore, the specific dihydroxy-hydroxymethylpropyl side chain of Butrol is essential for imparting the high water solubility required for a stable, 1.0 M high-concentration formulation—a key performance differentiator that cannot be achieved with other precursors. [3] Using a less specialized or lower-purity precursor introduces unacceptable risks regarding safety, regulatory compliance, and the manufacturability of a high-concentration, low-viscosity final drug product. [4]
The macrocyclic structure of Butrol imparts exceptionally high kinetic stability to its gadolinium complex (Gadobutrol), drastically reducing the risk of dechelation compared to linear agents like Gadopentetate (derived from DTPA). [1] In a comparative animal model with neuroinflammation, the mean gadolinium count in the deep cerebellar nuclei 40 days after the final injection was ~0.38 µM for the Butrol-based agent versus ~55.06 µM for the linear agent. [2] This demonstrates a >99% reduction in long-term brain retention, a critical safety and regulatory differentiator directly attributable to the Butrol ligand's macrocyclic backbone.
| Evidence Dimension | Gadolinium (Gd) retention in deep cerebellar nuclei at 40 days post-injection (µM) |
| Target Compound Data | Gadobutrol (from Butrol): ~0.38 µM |
| Comparator Or Baseline | Gadopentetate (from linear DTPA ligand): ~55.06 µM |
| Quantified Difference | >140-fold lower retention for the Butrol-based complex |
| Conditions | In vivo experimental autoimmune encephalomyelitis (EAE) mouse model with multiple injections. |
Selecting the Butrol precursor directly enables the manufacture of a final product with a superior safety profile regarding gadolinium retention, a major focus of regulatory agencies.
The trihydroxybutyl side-group on the Butrol ligand was specifically engineered to maximize the hydrophilicity and water solubility of the final gadolinium complex. [1] This structural feature is the direct reason why the resulting API, Gadobutrol, can be formulated as a 1.0 mol/L solution. In contrast, all other macrocyclic and linear GBCAs, derived from ligands like DOTA and DTPA, are limited to 0.5 mol/L formulations. [2] This 100% increase in concentration is a key processability and product advantage derived directly from the choice of Butrol as the precursor.
| Evidence Dimension | Maximum Approved Formulation Concentration |
| Target Compound Data | Gadobutrol (from Butrol): 1.0 mol/L |
| Comparator Or Baseline | All other approved GBCAs (e.g., from DOTA, DTPA): 0.5 mol/L |
| Quantified Difference | 2x higher concentration |
| Conditions | Aqueous solution for injection, as approved by regulatory bodies (e.g., FDA, EMA). |
Procuring Butrol allows for the manufacture of a differentiated, high-concentration product, enabling lower injection volumes and a sharper injection bolus for specific imaging applications.
The synthesis of Gadobutrol involves complexing the Butrol ligand with gadolinium oxide, typically by heating the mixture in water at temperatures up to 90°C. [1] Patents detailing the industrial-scale production of Gadobutrol explicitly address the need for high-purity Butrol to achieve a final API with less than 0.03% free ligand and minimal impurities. [2] The presence of synthesis byproducts or unreacted starting materials compromises the yield and, more importantly, the safety of the final drug product, making the procurement of well-characterized, high-purity Butrol a prerequisite for a robust and compliant manufacturing process.
| Evidence Dimension | Required Purity for API Synthesis |
| Target Compound Data | High-purity Butrol ligand |
| Comparator Or Baseline | Crude or unspecified Butrol mixtures |
| Quantified Difference | Final API requires <0.03% free Butrol ligand, achievable only with high-purity starting material. |
| Conditions | Industrial scale synthesis of Gadobutrol via complexation with gadolinium oxide. |
This evidence links the initial procurement decision for high-purity Butrol directly to manufacturing efficiency, yield, and the ability to meet final pharmaceutical quality specifications.
For pharmaceutical manufacturers developing or producing next-generation MRI contrast agents, Butrol is the specified precursor for APIs requiring best-in-class kinetic stability. Its macrocyclic structure directly leads to a final product with minimal gadolinium release and retention, addressing key safety concerns highlighted by regulatory bodies. [REFS-1, REFS-2]
Butrol is the only choice for synthesizing a gadolinium chelate intended for a 1.0 M aqueous formulation. The ligand's inherent hydrophilicity enables this unique concentration, which is critical for applications in dynamic contrast-enhanced MRI (DCE-MRI) and MR angiography where a compact, high-payload bolus injection is advantageous. [3]
The Butrol ligand results in a neutral, non-ionic gadolinium complex. This is a deliberate design feature that lowers the osmolality of the final formulated drug product compared to ionic agents, which can improve patient tolerance and reduce injection-site side effects, making it a preferred precursor for modern contrast media development. [4]